![molecular formula C10H14BrClN2O2S B13060681 1-[(4-Bromophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B13060681.png)
1-[(4-Bromophenyl)sulfonyl]piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[(4-Bromophenyl)sulfonyl]piperazine hydrochloride typically involves the reaction of 4-bromobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
1-[(4-Bromophenyl)sulfonyl]piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(4-Bromophenyl)sulfonyl]piperazine hydrochloride is used in a variety of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)sulfonyl]piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The bromophenyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-[(4-Bromophenyl)sulfonyl]piperazine hydrochloride can be compared with other similar compounds, such as:
1-(4-Bromophenyl)piperazine hydrochloride: This compound lacks the sulfonyl group, which may result in different chemical reactivity and biological activity.
4-Bromobenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and lacks the piperazine moiety.
N-Phenylpiperazine derivatives: These compounds have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its combination of the bromophenyl and sulfonyl groups, which confer specific reactivity and potential biological activity .
Properties
Molecular Formula |
C10H14BrClN2O2S |
|---|---|
Molecular Weight |
341.65 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonylpiperazine;hydrochloride |
InChI |
InChI=1S/C10H13BrN2O2S.ClH/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H |
InChI Key |
IDQNGWHEYSOBDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


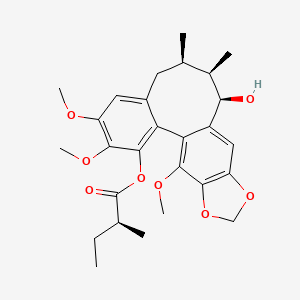
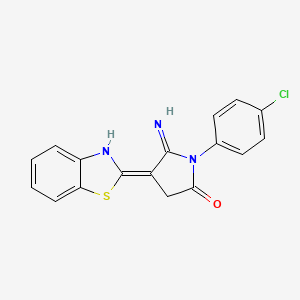

![tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate](/img/structure/B13060616.png)
![7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13060635.png)
![Tert-butyl7-aza-bicyclo[2.2.1]heptan-2-ylmethylcarbamate](/img/structure/B13060641.png)
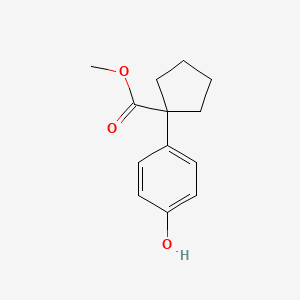
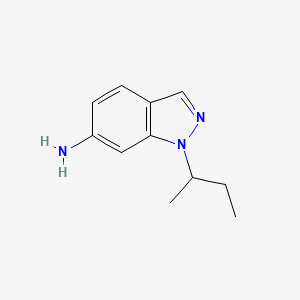
![tert-Butyl4-[(S)-hydroxy(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13060657.png)
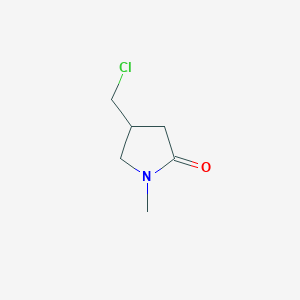
![tert-ButylN-[(3R,4S)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13060667.png)
![(3AS,6aR)-octahydrocyclopenta[c]pyrrole-1-carbonitrile](/img/structure/B13060668.png)
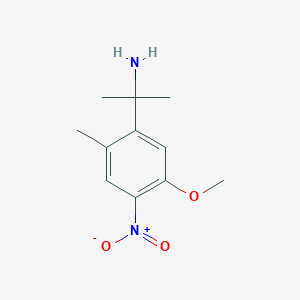
![6-(3-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B13060695.png)
